Elemol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

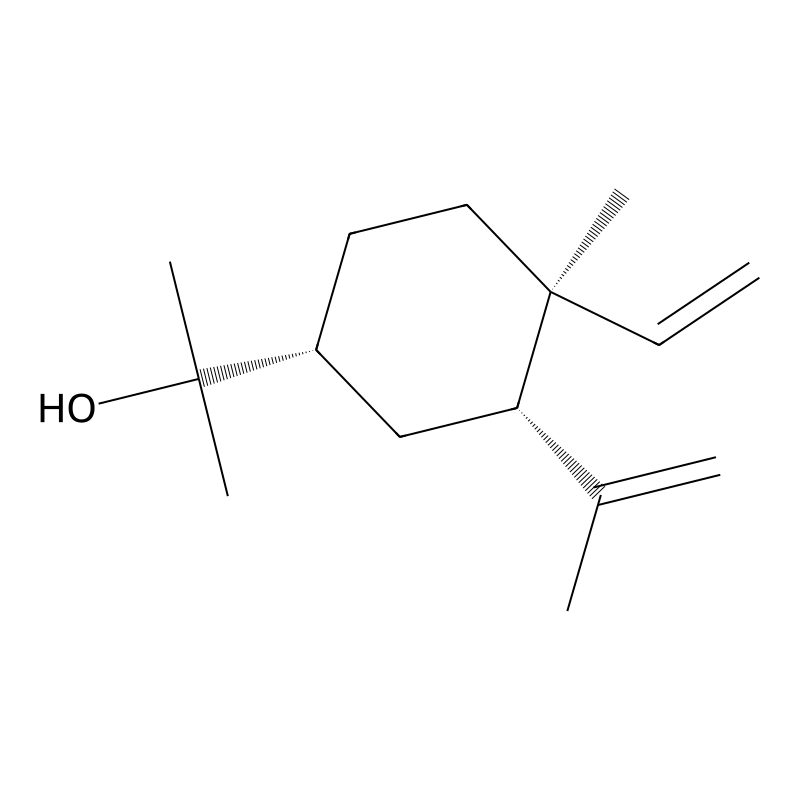

Elemol is a natural organic compound classified as a sesquiterpene alcohol, with the chemical formula C₁₅H₂₆O. It is primarily derived from essential oils of various plants, notably from the genus Ferula and other aromatic plants. Elemol has a characteristic odor, often described as floral and woody, making it a popular ingredient in the fragrance industry. Its structure features a bicyclic framework, which contributes to its unique scent profile and potential applications in perfumery and cosmetics .

- Dehydration: Elemol can react with acetic acid and perchloric acid to produce α-elemene, a compound with significant industrial relevance. This reaction involves the elimination of water and results in structural rearrangements that yield different products .

- Oxidation: Oxidative transformations of elemol can lead to the formation of ketones or aldehydes, which may enhance its fragrance properties or alter its biological activity .

These reactions are crucial for developing derivatives that can be used in various applications, including fragrances and therapeutic agents.

Research has shown that elemol exhibits several biological activities. In toxicity assessments, elemol was found to be non-cytotoxic and non-genotoxic, indicating a favorable safety profile for cosmetic applications . Additionally, elemol has demonstrated antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth . Its potential as an anti-inflammatory agent has also been explored, suggesting possible therapeutic applications beyond cosmetics.

Elemol can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting elemol from plant sources rich in essential oils, such as Ferula species.

- Total Synthesis: Synthetic approaches have been developed to create elemol from simpler organic compounds through multi-step reactions. For example, photochemical methods have been employed to facilitate the synthesis of elemol by manipulating light-induced reactions .

- Biotransformation: Utilizing microbial systems to convert other substrates into elemol is an emerging area of research, providing a more sustainable approach to its production.

Elemol is widely utilized in various industries:

- Fragrance Industry: Its pleasant aroma makes it a staple ingredient in perfumes, cosmetics, and personal care products.

- Food Industry: Elemol is sometimes used as a flavoring agent due to its aromatic properties.

- Pharmaceuticals: Given its biological activities, elemol is being investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory applications.

Several compounds share structural similarities with elemol. Here are some notable ones:

| Compound | Chemical Formula | Characteristics |

|---|---|---|

| Linalool | C₁₀H₁₈O | Floral scent; widely used in perfumes and food. |

| Geraniol | C₁₀H₁₈O | Rose-like aroma; known for its insect-repellent properties. |

| Farnesol | C₁₅H₂₄O | Sweet floral scent; used in cosmetics and as an antimicrobial agent. |

| Borneol | C₁₀H₁₈O | Camphor-like aroma; has medicinal properties. |

Elemol is unique due to its specific bicyclic structure and distinct olfactory profile, setting it apart from these similar compounds. Its diverse applications in both fragrance and potential therapeutic areas further highlight its significance in various fields.

Biosynthetic Pathways in Plant Systems

The biosynthetic formation of elemol in plant systems involves complex enzymatic processes that utilize the isoprenoid pathway as their foundational framework. Research has revealed that elemol biosynthesis proceeds through the classical sesquiterpene biosynthetic route, beginning with the universal precursor farnesyl diphosphate [1]. The methylerythritol phosphate pathway serves as the primary source of the five-carbon building blocks dimethylallyl diphosphate and isopentyl diphosphate, which subsequently undergo condensation reactions catalyzed by geranyl diphosphate synthase to form the essential C15 precursor molecule farnesyl diphosphate [2].

A critical breakthrough in understanding elemol biosynthesis emerged from the characterization of the bulnesol/elemol synthase enzyme from potato plants [1]. This terpene synthase, designated as StBUS/ELS, demonstrates remarkable substrate specificity and product selectivity. When provided with farnesyl diphosphate as substrate, the recombinant StBUS/ELS enzyme catalyzes the formation of multiple sesquiterpenes, with elemol representing the predominant product at 80% of total enzymatic output [1] [3]. The enzyme also produces minor quantities of α-bulnesene (3%), bulnesol (2%), and β-elemene (1.2%), demonstrating the inherent complexity of sesquiterpene cyclization reactions [1].

The molecular characterization of StBUS/ELS revealed fascinating insights into the thermal rearrangement properties of its enzymatic products [1]. Gas chromatography-mass spectrometry analysis conducted at different injection temperatures demonstrated that bulnesol serves as the primary enzymatic product, which subsequently undergoes cope rearrangement to form elemol at elevated temperatures (275°C) [1] [3]. This thermal interconversion phenomenon suggests that the natural occurrence of elemol in plant tissues may reflect both direct enzymatic synthesis and secondary chemical transformations of related sesquiterpene alcohols.

The expression patterns of elemol-producing enzymes exhibit clear correlations with plant defense mechanisms [1]. In potato plants, the StBUS/ELS gene shows significant upregulation in response to both bacterial pathogens (Pseudomonas syringae) and fungal infections (Alternaria solani) [1] [3]. Treatment with methyl jasmonate, a key signaling molecule in plant defense responses, similarly induces elevated expression levels of the bulnesol/elemol synthase gene [1]. These findings establish elemol as a defensive metabolite whose biosynthesis is tightly regulated by pathogen recognition systems.

The tissue-specific distribution of elemol biosynthetic capacity reveals interesting patterns of metabolic specialization [1]. Expression analysis across different plant organs demonstrates that leaves exhibit the highest levels of StBUS/ELS activity, followed by stems, with relatively lower expression in tubers, sprouts, and roots [1] [3]. This distribution pattern aligns with the defensive role of elemol, as aerial plant parts face greater exposure to pathogenic threats compared to underground storage organs.

Distribution Across Botanical Taxa

The natural occurrence of elemol spans multiple botanical families, demonstrating the widespread evolutionary adoption of this sesquiterpene alcohol across diverse plant lineages. Comprehensive phytochemical surveys have documented significant elemol concentrations in representatives from at least twelve major plant families, indicating the compound's fundamental importance in plant secondary metabolism.

Concentration Variability in Piperaceae Species

The Piperaceae family exhibits notable diversity in elemol content and distribution patterns, with concentrations varying significantly among species and geographic origins [4] [5]. Piper nigrum, the economically important black pepper, contains elemol as a major constituent of its leaf essential oil, representing 11.5% of the total volatile fraction [5]. This substantial concentration establishes P. nigrum as a commercially relevant source of elemol for potential extraction and utilization.

Within the broader Piperaceae family, elemol occurrence demonstrates considerable species-specific variation [4] [6]. Piper marginatum produces elemol at concentrations of 1.1% in its aerial parts, representing a moderate level of accumulation [4]. Comparative analysis of multiple Piper species reveals that elemol content correlates with specific chemotype classifications, suggesting genetic control over sesquiterpene biosynthetic capacity [6] [7].

Geographic and environmental factors significantly influence elemol concentrations in Piperaceae species [8] [9]. Seasonal variation studies have documented fluctuations in elemol content ranging from 4.2% to 11.2% within the same species across different collection periods [8]. These temporal variations reflect the dynamic nature of secondary metabolite production in response to environmental stimuli and developmental stages.

The distribution of elemol within Piperaceae species also exhibits interesting patterns related to plant organ specialization [10] [11]. Essential oil analysis of different plant parts reveals that elemol concentrations vary substantially between leaves, stems, and reproductive structures [11]. This differential accumulation suggests organ-specific regulation of sesquiterpene biosynthesis, potentially related to the diverse functional roles of elemol in plant physiology and defense.

Chemotypic Differences in Cupressaceae Sources

The Cupressaceae family represents one of the most significant botanical sources of elemol, with multiple genera exhibiting substantial concentrations of this sesquiterpene alcohol [12] [13] [14]. Chamaecyparis obtusa, commonly known as hinoki cypress, demonstrates exceptional elemol content, with leaf essential oils containing 17.45% elemol as a major oxygenated sesquiterpene component [12]. This high concentration establishes C. obtusa as a premier source for elemol extraction and commercial applications.

Cupressus macrocarpa exhibits distinct chemotypic characteristics with elemol representing 8.92% of its leaf essential oil composition [13] [14]. The essential oil profile of C. macrocarpa reveals a complex mixture of fifteen identified components, with elemol ranking among the major constituents alongside α-terpineol (19.01%) and camphenilone (9.78%) [13]. This chemotype demonstrates the characteristic monoterpene-sesquiterpene balance typical of Cupressaceae species.

Juniperus species within the Cupressaceae family display remarkable chemotypic diversity in their elemol content [15] [16] [17]. Juniperus formosana produces elemol at concentrations reaching 6.3% in leaf extracts, accompanied by significant levels of α-cadinol (11.0%) [18]. The essential oil yields from juniper species typically range from 0.1% to 4.2% depending on plant maturity and organ selection, with elemol concentrations varying from 0.1% to 8.5% across different populations [15].

Seasonal variations in Cupressaceae elemol content reveal sophisticated patterns of metabolic regulation [17] [19]. Year-round sampling of juniper species demonstrates elemol concentration fluctuations from 3.8% to 8.9%, with notable differences between male and female trees [17]. These temporal variations correlate with reproductive cycles and environmental stress factors, indicating adaptive modulation of sesquiterpene production.

Cryptomeria japonica represents another significant elemol producer within the Cupressaceae family, with foliage essential oils containing approximately 12% elemol content [19]. Seasonal analysis reveals dynamic changes in elemol concentrations, with spring collections showing increased oxygenated sesquiterpene content compared to autumn samples [19]. This seasonal plasticity reflects the adaptive metabolic responses of C. japonica to changing environmental conditions.

Co-occurrence with Eudesmol Isomers

The frequent co-occurrence of elemol with eudesmol isomers (α-eudesmol, β-eudesmol, and γ-eudesmol) represents one of the most significant phytochemical patterns observed across multiple plant families [12] [20] [19]. This association reflects shared biosynthetic origins and similar physicochemical properties that facilitate their simultaneous accumulation in plant tissues.

Structural analysis reveals that elemol and the eudesmol isomers share fundamental similarities in their sesquiterpene framework, both derived from farnesyl diphosphate through related cyclization mechanisms [20] [21]. The biosynthetic relationship between these compounds involves the common intermediate hedycaryol, which can undergo alternative cyclization and rearrangement reactions to produce either elemol or various eudesmol stereoisomers [20]. This biosynthetic convergence explains the frequent co-occurrence of these structurally related sesquiterpene alcohols.

Chamaecyparis obtusa exemplifies the characteristic co-occurrence pattern, with essential oils containing elemol (17.45%) alongside α-eudesmol (4.47%), β-eudesmol (3.84%), and γ-eudesmol (6.62%) [12]. This distribution demonstrates the capacity of C. obtusa to simultaneously produce multiple related sesquiterpene alcohols through diversified enzymatic pathways. The relative proportions of these compounds suggest preferential channeling toward elemol production while maintaining significant capacity for eudesmol biosynthesis.

Cryptomeria japonica displays similar co-occurrence patterns with elemol (12%) accompanied by α-eudesmol (6%), β-eudesmol (5%), and γ-eudesmol (4%) [19]. The seasonal variation studies reveal coordinated changes in both elemol and eudesmol concentrations, indicating shared regulatory mechanisms governing their biosynthesis [19]. Spring collections show elevated levels of all oxygenated sesquiterpenes, suggesting environmental modulation of the entire biosynthetic network.

The co-occurrence phenomenon extends beyond the Cupressaceae family to include other botanical groups [22] [23]. Corymbia maculata within the Myrtaceae family produces both elemol and eudesmol compounds in its seedling leaf oils, with two distinct chemotypes identified based on their relative proportions [22]. One chemotype emphasizes the cadinol-muurolol complex, while the second features prominent elemol and eudesmol content [22].

Chemical analysis reveals that the elemol-eudesmol co-occurrence pattern exhibits distinct quantitative relationships across different species [23] [24]. Database analysis of structurally similar metabolites indicates high chemical similarity scores (96.97%) between elemol and eudesmol isomers, supporting their close biosynthetic relationship [23]. This structural similarity facilitates their coordinated production and accumulation in specialized oil-bearing tissues.

The biological significance of elemol-eudesmol co-occurrence extends to their synergistic bioactivities [25] [24]. Research on eudesmol isomers demonstrates their collective cytotoxic effects against cancer cell lines, with α-eudesmol, β-eudesmol, and γ-eudesmol all exhibiting significant anticancer activity through caspase-mediated apoptosis pathways [25] [24]. The presence of elemol alongside these bioactive eudesmol isomers suggests potential synergistic therapeutic effects that warrant further investigation.

Analytical considerations for elemol-eudesmol mixtures require sophisticated separation techniques to achieve accurate quantification [26] [27]. Gas chromatography-mass spectrometry analysis must account for the similar retention times and fragmentation patterns of these closely related compounds [26]. The development of specialized analytical methods has enabled precise characterization of individual components within complex sesquiterpene alcohol mixtures, facilitating detailed phytochemical studies of their natural occurrence patterns.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Use Classification

General Manufacturing Information

Dates

2: Garzoli S, Laghezza Masci V, Turchetti G, Pesci L, Tiezzi A, Ovidi E. Chemical investigations of male and female leaf extracts from Schinus molle L. Nat Prod Res. 2018 May 29:1-4. doi: 10.1080/14786419.2018.1480624. [Epub ahead of print] PubMed PMID: 29842798.

3: da Luz SFM, Yamaguchi LF, Kato MJ, de Lemos OF, Xavier LP, Maia JGS, Ramos AR, Setzer WN, da Silva JKDR. Secondary Metabolic Profiles of Two Cultivars of Piper nigrum (Black Pepper) Resulting from Infection by Fusarium solani f. sp. piperis. Int J Mol Sci. 2017 Dec 7;18(12). pii: E2434. doi: 10.3390/ijms18122434. PubMed PMID: 29215548; PubMed Central PMCID: PMC5751101.

4: Elghwaji W, El-Sayed AM, El-Deeb KS, ElSayed AM. Chemical Composition, Antimicrobial and Antitumor Potentiality of Essential Oil of Ferula tingitana L. Apiaceae Grow in Libya. Pharmacogn Mag. 2017 Oct;13(Suppl 3):S446-S451. doi: 10.4103/pm.pm_323_15. Epub 2017 Oct 11. PubMed PMID: 29142397; PubMed Central PMCID: PMC5669080.

5: Gu D, Fang C, Yang J, Li M, Liu H, Yang Y. Chemical composition and α-amylase inhibitory activity of the essential oil from Sabina chinensis cv. Kaizuca leaves. Nat Prod Res. 2018 Mar;32(6):711-713. doi: 10.1080/14786419.2017.1332612. Epub 2017 May 25. PubMed PMID: 28539061.

6: Zhai W, Liu J, Liu Q, Wang Y, Yang D. Rapid identification and global characterization of multiple constituents from the essential oil of Cortex Dictamni based on GC-MS. J Sep Sci. 2017 Jun;40(12):2671-2681. doi: 10.1002/jssc.201700072. PubMed PMID: 28493524.

7: Garcia G, Garcia A, Gibernau M, Bighelli A, Tomi F. Chemical compositions of essential oils of five introduced conifers in Corsica. Nat Prod Res. 2017 Jul;31(14):1697-1703. doi: 10.1080/14786419.2017.1285299. Epub 2017 Feb 13. PubMed PMID: 28278672.

8: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.

9: Api AM, Belsito D, Bhatia S, Botelho D, Browne D, Bruze M, Burton GA Jr, Buschmann J, Calow P, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Joshi K, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, O'Brien D, Parakhia R, Patel A, Penning TM, Politano VT, Ritacco G, Romine J, Salvito D, Schultz TW, Shen J, Sipes IG, Thakkar Y, Tsang S, Wahler J, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, elemol, CAS Registry Number 639-99-6. Food Chem Toxicol. 2017 Dec;110 Suppl 1:S16-S21. doi: 10.1016/j.fct.2016.11.027. Epub 2016 Nov 27. PubMed PMID: 27899302.

10: Bannour M, Aouadhi C, Khalfaoui H, Aschi-Smiti S, Khadhri A. Barks Essential Oil, Secondary Metabolites and Biological Activities of Four Organs of Tunisian Calligonum azel Maire. Chem Biodivers. 2016 Nov;13(11):1527-1536. doi: 10.1002/cbdv.201600086. Epub 2016 Oct 28. PubMed PMID: 27450433.

11: Ouattara ZA, Boti JB, Ahibo CA, Bekro YA, Janat M, Casanova J, Tomi F, Bighelli A. Composition and Chemical Variability of Cleistopholis patens Trunk Bark Oil from Côte d'Ivoire. Chem Biodivers. 2017 Feb;14(2). doi: 10.1002/cbdv.201600313. Epub 2017 Jan 21. PubMed PMID: 27664083.

12: Casiglia S, Bruno M, Senatore F, Senatore F. Chemical Composition of the Essential Oil of Bupleurum fontanesii (Apiaceae) Growing Wild in Sicily and its Activity on Microorganisms Affecting Historical Art Crafts. Nat Prod Commun. 2016 Jan;11(1):105-8. PubMed PMID: 26996033.

13: Hattan J, Shindo K, Ito T, Shibuya Y, Watanabe A, Tagaki C, Ohno F, Sasaki T, Ishii J, Kondo A, Misawa N. Identification of a novel hedycaryol synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars. Planta. 2016 Apr;243(4):959-72. doi: 10.1007/s00425-015-2454-6. Epub 2016 Jan 7. PubMed PMID: 26744017.

14: Amat-Ur-Rasool H, Ahmed M. Designing Second Generation Anti-Alzheimer Compounds as Inhibitors of Human Acetylcholinesterase: Computational Screening of Synthetic Molecules and Dietary Phytochemicals. PLoS One. 2015 Sep 1;10(9):e0136509. doi: 10.1371/journal.pone.0136509. eCollection 2015. PubMed PMID: 26325402; PubMed Central PMCID: PMC4556483.

15: D'Ambrosio M, Ciocarlan A, Colombo E, Guerriero A, Pizza C, Sangiovanni E, Dell'Agli M. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol. Phytochemistry. 2015 Sep;117:1-9. doi: 10.1016/j.phytochem.2015.05.005. Epub 2015 Jun 7. PubMed PMID: 26057223.

16: Yang H, Jung EM, Ahn C, Lee GS, Lee SY, Kim SH, Choi IG, Park MJ, Lee SS, Choi DH, Jeung EB. Elemol from Chamaecyparis obtusa ameliorates 2,4-dinitrochlorobenzene-induced atopic dermatitis. Int J Mol Med. 2015 Aug;36(2):463-72. doi: 10.3892/ijmm.2015.2228. Epub 2015 May 29. PubMed PMID: 26035417.

17: Su YC, Hsu KP, Wang EI, Ho CL. Chemical composition and anti-mildew activities of essential oils from different parts of Michelia compressa var.formosana. Nat Prod Commun. 2015 Apr;10(4):665-8. PubMed PMID: 25973505.

18: Kim ES, Kang SY, Kim YH, Lee YE, Choi NY, You YO, Kim KJ. Chamaecyparis obtusa Essential Oil Inhibits Methicillin-Resistant Staphylococcus aureus Biofilm Formation and Expression of Virulence Factors. J Med Food. 2015 Jul;18(7):810-7. doi: 10.1089/jmf.2014.3309. Epub 2015 Apr 29. PubMed PMID: 25923444.

19: Asgarpanah J, Bahrani S, Bina E. Volatile constituents of the fruit and roots of Cymbopogon olivieri. Nat Prod Commun. 2015 Feb;10(2):369-70. PubMed PMID: 25920287.

20: Lis A, Adamczewska A, Banaszczak P. Chemical composition of the essential oil of Amorpha canescens Pursh. J Oleo Sci. 2014;63(12):1269-74. PubMed PMID: 25452264.